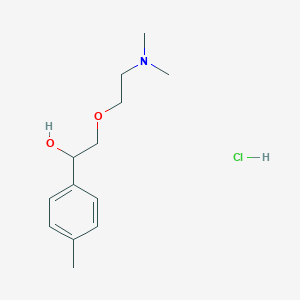
Stearyldiethanolamine
概要
説明
Stearyldiethanolamine is a compound with the molecular formula C22H47NO2 . It is also known by other names such as 2,2’- (Octadecylazanediyl)diethanol, 2,2’- (Octadecylimino)diethanol, and N,N-BIS (HYDROXYETHYL)OCTADECYLAMINE .
Synthesis Analysis
Stearyldiethanolamine can be synthesized by adding octadecylamine and ethylene oxide . The reaction involves the use of potassium hydrogencarbonate and potassium iodide in acetonitrile, and the mixture is stirred and heated under reflux for 3 hours .
Molecular Structure Analysis
The molecular structure of Stearyldiethanolamine consists of 22 carbon atoms, 47 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 357.614 Da and the monoisotopic mass is 357.360687 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Stearyldiethanolamine are not mentioned in the search results, it’s worth noting that similar compounds like diethanolamine undergo reactions with ethylene oxide to form compounds like DEA and triethanolamine .
Physical And Chemical Properties Analysis
Stearyldiethanolamine is a white or light yellow waxy solid with a slight amine flavor . It has a density of 0.9±0.1 g/cm3 and a boiling point of 481.2±20.0 °C at 760 mmHg . The compound has a flash point of 201.2±20.4 °C and a refractive index of 1.474 . It is slightly soluble in organic solvents such as ethanol, isopropanol, and benzene .
科学的研究の応用
Antibacterial Polymeric Films
Specific Scientific Field
Material Science and Microbiology
Summary of the Application
Stearyldiethanolamine is used as an active ingredient in the development of antibacterial polymeric films. These films are designed to prevent bacterial growth on their surface .
Methods of Application or Experimental Procedures
The polyethylene-based (PE) film is enriched with Stearyldiethanolamine. The antibacterial mechanism, durability, and effectiveness of the films are investigated against representative gram-positive and gram-negative bacterial strains .
Food Packaging
Specific Scientific Field
Food Science and Packaging
Summary of the Application
Stearyldiethanolamine is used in food packaging materials. It has the ability to transfer into the food, hence, the consumer may be exposed to this chemical .
Methods of Application or Experimental Procedures
Migration tests were carried out in foods and in the food simulants Tenax and 20% ethanol (v/v). The presence of Stearyldiethanolamine and its migration into food from the packaging were analyzed .
Results or Outcomes
The results showed that Stearyldiethanolamine migrated into the tomato, salty biscuits, salad, and Tenax. The dietary exposure to Stearyldiethanolamine transferred from the food packaging into the food was determined. The estimated values ranged from 0.0005 to 0.0026 g/kg bw/day .
Cosmetics
Specific Scientific Field
Cosmetology
Summary of the Application
Stearyldiethanolamine is used in various cosmetic products. It serves as a pH adjuster and improves the stability and lather of a product . It is generally used in products such as moisturizers, sunscreens, shampoos, cleaners, and conditioners .
Methods of Application or Experimental Procedures
Stearyldiethanolamine is incorporated into the formulation of cosmetic products during the manufacturing process. It helps to adjust the pH and improve the stability of the product .
Results or Outcomes
The use of Stearyldiethanolamine in cosmetics has been found to be safe for use in cosmetic formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin . However, because of the potential for irritation, the concentration of Stearyldiethanolamine should not exceed 5% in products intended for prolonged contact with the skin .
Pharmaceuticals
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Stearyldiethanolamine is used in the technology of optical microscopy, which is a technique for viewing objects in extraordinary detail .
Methods of Application or Experimental Procedures
Stearyldiethanolamine is incorporated into the formulation of pharmaceutical products during the manufacturing process. It is used as an active ingredient in the development of pharmaceutical products .
Results or Outcomes
The specific results or outcomes of using Stearyldiethanolamine in pharmaceuticals are not detailed in the sources. However, it is used in the technology of optical microscopy, indicating its importance in this field .
Biochemistry
Specific Scientific Field
Biochemistry
Summary of the Application
Stearyldiethanolamine, also known as Stearoylethanolamide (SEA), is an endocannabinoid neurotransmitter . It is an N-acylethanolamine and the ethanolamide of octadecanoic acid and ethanolamine, and functionally related to an octadecanoic acid .
Methods of Application or Experimental Procedures
In biochemistry, Stearyldiethanolamine is studied for its role as an endocannabinoid neurotransmitter. It is analyzed in various biochemical processes and reactions .
Results or Outcomes
Levels of Stearyldiethanolamine correlate with changes in pain intensity, indicating this change reflects the pain reduction effects of certain treatments .
Agriculture
Specific Scientific Field
Agriculture and Food Science
Summary of the Application
Stearyldiethanolamine is used in food packaging materials. It has the ability to transfer into the food; hence, the consumer may be exposed to this chemical .
Results or Outcomes
The results showed that Stearyldiethanolamine migrated into the tomato, salty biscuits, salad, and Tenax. The dietary exposure to Stearyldiethanolamine transferred from the food packaging into the food was determined. The estimated values ranged from 0.0005 to 0.0026 µg/kg bw/day .
Industrial Applications
Specific Scientific Field
Industrial Chemistry
Summary of the Application
Stearyldiethanolamine is used in the manufacture of polymers and chemicals . It’s an important component in the production process, contributing to the properties and performance of the final products .
Methods of Application or Experimental Procedures
Stearyldiethanolamine is incorporated into the formulation of polymers and chemicals during the manufacturing process .
Results or Outcomes
The specific results or outcomes of using Stearyldiethanolamine in industrial applications are not detailed in the sources. However, it is used in the manufacture of polymers and chemicals, indicating its importance in this field .
Optical Microscopy
Specific Scientific Field
Optical Engineering
Methods of Application or Experimental Procedures
Stearyldiethanolamine is incorporated into the formulation of products used in optical microscopy during the manufacturing process .
Results or Outcomes
The specific results or outcomes of using Stearyldiethanolamine in optical microscopy are not detailed in the sources. However, it is used in the technology of optical microscopy, indicating its importance in this field .
Safety And Hazards
Stearyldiethanolamine is harmful if swallowed and causes skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this compound .
将来の方向性
While specific future directions for Stearyldiethanolamine are not mentioned in the search results, it’s worth noting that compounds like Stearyldiethanolamine have been used in the development of antibacterial freshness-keeping film or antibacterial nonwoven fabric . This suggests potential future applications in the field of food packaging and safety .
特性
IUPAC Name |
2-[2-hydroxyethyl(octadecyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNTMNRNCENRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036311 | |
| Record name | 2,2'-(Octadecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stearyldiethanolamine | |
CAS RN |
10213-78-2 | |
| Record name | Stearyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Octadecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(octadecylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)










